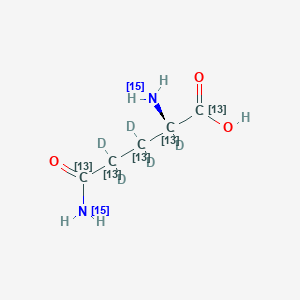

L-Glutamine-13C5,d5,15N2

Description

Significance of Stable Isotope Tracers in Contemporary Biological Research

Stable isotope tracing is a powerful and indispensable technique in modern metabolic research. mdpi.com It involves the use of molecules in which one or more atoms have been replaced with a stable (non-radioactive) isotope, such as carbon-13, nitrogen-15, or deuterium (B1214612) (²H). mdpi.comnih.gov These labeled molecules, or tracers, are introduced into biological systems, from cell cultures to whole organisms, to track the transformation of metabolic substrates through complex biochemical reaction networks. silantes.comspringernature.com

The fundamental advantage of using stable isotopes is that they function chemically almost identically to their more common, lighter counterparts but are distinguishable by analytical instruments like mass spectrometers (MS) and nuclear magnetic resonance (NMR) spectrometers. silantes.comnih.gov This allows researchers to follow the journey of the labeled atoms as they are incorporated into various downstream metabolites. springernature.com This technique provides unparalleled insights into the wiring of cellular metabolism, allowing for the qualitative identification of active pathways and the quantitative measurement of metabolic fluxes—the rates of reactions within these pathways. springernature.comisotope.com

The use of stable isotope tracers has been crucial for advancing our understanding of cellular physiology and disease. isotope.com In fields like cancer research, these tracers help elucidate how tumor cells reprogram their metabolism to support rapid growth and proliferation. mdpi.comnih.gov By tracking substrates like glucose and glutamine, scientists can identify metabolic vulnerabilities that could become targets for new therapies. mdpi.com Unlike radioactive isotopes, stable isotopes are not hazardous, which allows for their use in a wider range of experiments, including long-term studies and clinical research in humans. researchgate.netfrontiersin.org

Rationale for Multi-Isotopic Labeling in Metabolic Studies

While single-isotope tracers are informative, the use of multi-isotopically labeled compounds like L-Glutamine-13C5,d5,15N2 offers a much higher degree of resolution and confidence in metabolic analyses. The rationale for incorporating multiple types of stable isotopes (e.g., ¹³C, ¹⁵N, and ²H) into a single tracer molecule is rooted in the complexity of metabolic networks, where atoms from a single precursor can be distributed into numerous products through various intersecting pathways.

Simultaneously tracing different atoms from the same molecule provides a more complete picture of its metabolic fate. For instance, L-glutamine is a critical source of both carbon and nitrogen for biosynthesis. mdpi.com A glutamine tracer labeled only with ¹³C can track the flow of its carbon skeleton into the Krebs cycle and lipid synthesis. isotope.comnih.gov A tracer labeled only with ¹⁵N can track the donation of its nitrogen atoms for the synthesis of other amino acids and nucleotides. mdpi.com

A multi-labeled tracer such as this compound allows researchers to monitor both of these processes concurrently from a single experiment. nih.gov This approach can resolve ambiguities that might arise from separate labeling experiments and provides a more rigorous dataset for metabolic flux analysis (MFA). nih.govfrontiersin.org The inclusion of deuterium can further refine the analysis by providing information on redox reactions involving cofactors like NADH or NADPH. mdpi.com This comprehensive tracking capability is essential for accurately modeling complex metabolic systems and understanding how different nutrient sources are integrated into cellular biomass. nih.govfrontiersin.org

| Feature | Single Isotope Labeling (e.g., L-Glutamine-¹³C₅) | Multi-Isotopic Labeling (e.g., L-Glutamine-¹³C₅,d₅,¹⁵N₂) |

| Atoms Traced | Typically one element (e.g., Carbon). nih.gov | Multiple elements simultaneously (e.g., Carbon, Nitrogen, Hydrogen). mdpi.comnih.gov |

| Metabolic Insight | Tracks the fate of a single atomic backbone (e.g., carbon skeleton). isotope.com | Provides a more complete picture by tracking carbon, nitrogen, and hydrogen flow concurrently. frontiersin.org |

| Flux Analysis | Good for analyzing specific pathways like the TCA cycle. nih.gov | Increases precision and resolves ambiguities in complex network models. nih.govfrontiersin.org |

| Application Scope | Widely used to evaluate the contribution of a substrate to central carbon metabolism. nih.gov | Ideal for systems-level analysis and untargeted metabolomics to discover novel pathways. nih.gov |

| This interactive table compares the utility of single versus multi-isotopic labeling in metabolic research. |

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H10N2O3 |

|---|---|

Poids moléculaire |

158.126 g/mol |

Nom IUPAC |

(2S)-2,5-bis(15N)(azanyl)-2,3,3,4,4-pentadeuterio-5-oxo(1,2,3,4,5-13C5)pentanoic acid |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i1+1D2,2+1D2,3+1D,4+1,5+1,6+1,7+1 |

Clé InChI |

ZDXPYRJPNDTMRX-GTWFMKDCSA-N |

SMILES isomérique |

[2H][13C@@]([13C](=O)O)([13C]([2H])([2H])[13C]([2H])([2H])[13C](=O)[15NH2])[15NH2] |

SMILES canonique |

C(CC(=O)N)C(C(=O)O)N |

Origine du produit |

United States |

Isotopic Labeling Modalities and Their Theoretical Basis

Carbon-13 (¹³C) Enrichment in L-Glutamine-¹³C₅

The theoretical basis for using ¹³C-labeled glutamine lies in its ability to trace the path of glutamine's carbon skeleton through central carbon metabolism. nih.govtudublin.ie When L-Glutamine-¹³C₅, in which all five carbon atoms are the heavy ¹³C isotope, is introduced into a biological system, the ¹³C atoms are incorporated into downstream metabolites. nih.gov This allows researchers to quantify the contribution of glutamine to various pathways, most notably the Tricarboxylic Acid (TCA) cycle. tudublin.ie

Glutamine first enters the TCA cycle by being converted to glutamate (B1630785) and then to α-ketoglutarate. acs.org The fate of the five labeled carbons can then be followed:

Oxidative TCA Cycle Flux: In the forward direction of the cycle, the five-carbon (M+5) α-ketoglutarate is decarboxylated, leading to the formation of four-carbon (M+4) metabolites like malate, fumarate, and aspartate.

Reductive Carboxylation: Under certain conditions, α-ketoglutarate can be reductively carboxylated to form citrate (B86180). When starting with L-Glutamine-¹³C₅, this process results in citrate with five ¹³C labels (M+5). acs.org This M+5 citrate is a key indicator of reductive carboxylation, a pathway important in cancer cells for producing acetyl-CoA for lipid synthesis. nih.gov

By measuring the mass isotopologue distribution (MID)—the relative abundance of molecules with different numbers of heavy isotopes—of these TCA cycle intermediates, researchers can calculate the relative activity of these opposing pathways. acs.org

| Metabolite | Mass Isotopologue from Oxidative Flux | Mass Isotopologue from Reductive Flux | Pathway Indicated |

| Glutamate | M+5 | N/A | Glutaminolysis |

| α-Ketoglutarate | M+5 | N/A | Glutaminolysis |

| Citrate | M+4 | M+5 | Oxidative TCA vs. Reductive Carboxylation |

| Fumarate | M+4 | M+3 | Oxidative TCA vs. Reductive Carboxylation |

| Malate | M+4 | M+3 | Oxidative TCA vs. Reductive Carboxylation |

| Aspartate | M+4 | M+3 | Oxidative TCA vs. Reductive Carboxylation |

This table illustrates the expected number of ¹³C atoms (mass isotopologue) in key metabolites derived from L-Glutamine-¹³C₅ via oxidative and reductive pathways. rsc.org

Deuterium (B1214612) (d₅) Incorporation in L-Glutamine-d₅

Deuterium (²H or D) is a stable isotope of hydrogen. Replacing hydrogen with deuterium in a molecule like glutamine creates a tracer that can be distinguished by its heavier mass. smolecule.com L-Glutamine-d₅ is often used as an internal standard in mass spectrometry-based metabolomics for the precise quantification of unlabeled glutamine in biological samples. caymanchem.com

Beyond its use as a standard, deuterated glutamine serves as a tracer for metabolic pathways. smolecule.com However, the C-D bond is stronger than the C-H bond, which can lead to a phenomenon known as the Kinetic Isotope Effect (KIE) . acs.orgismrm.org This effect can cause enzyme-catalyzed reactions involving the breaking of a C-D bond to proceed more slowly than the same reaction with a C-H bond. nih.gov While sometimes a complicating factor, the KIE can also be exploited. For instance, deuteration has been used to improve the metabolic stability of drugs by slowing their breakdown. acs.org

Research into the KIE and label loss for deuterated substrates provides crucial data for accurately interpreting tracing studies. A study investigating deuterated glucose and acetate (B1210297) metabolism in rat brain found that the KIE for the formation of downstream metabolites, including glutamine, was relatively small (around 4-6%). acs.orgnih.gov However, the study also quantified significant loss of the deuterium label, which is critical for accurate metabolic flux calculations. acs.org

| Substrate | Metabolite | Deuterium Label Loss (%) | Kinetic Isotope Effect (KIE) |

| [6,6-²H₂]-Glucose | Glutamine | 41.5 ± 5.2 | ~4% |

| [2-²H₃]-Acetate | Glutamine | 13.6 ± 2.2 | ~4-6% |

Data from a study on rat brain metabolism, showing the percentage of deuterium label lost during the conversion of substrates to glutamine and the relatively small kinetic isotope effect observed. acs.org

Nitrogen-15 (¹⁵N₂) Labeling in L-Glutamine-¹⁵N₂

Glutamine is a primary transporter of nitrogen throughout the body and a key nitrogen donor for the synthesis of numerous essential biomolecules. nih.govsmolecule.com By labeling both of glutamine's nitrogen atoms with the heavy isotope ¹⁵N, L-Glutamine-¹⁵N₂ allows researchers to trace the flow of nitrogen into these various metabolic endpoints. isotope.com

This tracing is fundamental to understanding how cells build nitrogen-containing compounds. frontiersin.org For example, ¹⁵N from glutamine can be tracked into:

Other Amino Acids: Through transamination reactions, the ¹⁵N-amino group can be transferred to α-keto acids to form new amino acids like alanine (B10760859) and proline. nih.gov

Nucleotides: Glutamine provides nitrogen atoms for the synthesis of both purine (B94841) and pyrimidine (B1678525) rings, the building blocks of DNA and RNA. rsc.org

Hexosamines: The amide nitrogen of glutamine is used in the hexosamine biosynthesis pathway.

Studies using ¹⁵N-labeled glutamine have been instrumental in mapping nitrogen flux. For example, research in human hepatoma cells incubated with [α-¹⁵N]glutamine showed the label was rapidly converted to glutamate and subsequently distributed primarily among alanine, proline, and glutamate over time. nih.gov

| Metabolic Product | Role of Glutamine Nitrogen |

| Glutamate | Direct conversion via glutaminase (B10826351) |

| Aspartate | Nitrogen source via transamination |

| Alanine | Nitrogen source via transamination |

| Proline | Nitrogen source |

| Purines | Donor of two nitrogen atoms to the purine ring |

| Pyrimidines | Donor of one nitrogen atom to the pyrimidine ring |

This table summarizes key metabolic fates of the nitrogen atoms derived from L-Glutamine. rsc.orgnih.gov

Synergistic Effects of Combined Isotopic Enrichment for Comprehensive Metabolic Tracking

The true power of a molecule like L-Glutamine-¹³C₅,d₅,¹⁵N₂ lies in the synergy of its multiple labels. While single-isotope tracers provide a one-dimensional view of metabolism (e.g., carbon flux or nitrogen flux), a multi-labeled tracer allows for the simultaneous and integrated analysis of how the different atomic components of a molecule are utilized. rsc.orgpnas.org

This approach provides a more holistic and detailed picture of metabolic networks. nih.gov For example, using a tracer like [U-¹³C, ¹⁵N]glutamine, researchers can distinguish between the carbon skeleton and nitrogen atoms of glutamine as they are incorporated into other molecules. biorxiv.org This allows for the simultaneous quantification of both carbon and nitrogen fluxes, revealing the intricate co-assimilation of these elements in pathways like amino acid and nucleotide biosynthesis. rsc.orgnih.gov

The inclusion of deuterium adds another layer of information, potentially reporting on redox reactions or acting as a stable internal standard for the multi-labeled compound itself. Mass spectrometry can resolve the different mass isotopologues containing various combinations of ¹³C, ¹⁵N, and ²H, providing a rich dataset for advanced metabolic flux analysis. rsc.org This comprehensive tracking is experimentally efficient and generates more information per experiment, enabling a deeper understanding of complex metabolic interplay that would be difficult to achieve with parallel, single-label experiments. rsc.org

Applications in Advanced Metabolic Pathway Elucidation

Quantification of Metabolic Fluxes via Stable Isotope Tracing

Stable isotope tracing is a fundamental technique for measuring the rate of metabolic reactions, known as metabolic flux. L-Glutamine-13C5,d5,15N2 is particularly well-suited for these studies due to its comprehensive labeling, which enables the simultaneous tracking of both carbon and nitrogen atoms.

Metabolic Flux Analysis (MFA) with this compound involves introducing the labeled compound into a biological system, such as cell culture or an in vivo model. nih.gov As cells consume the tracer, the ¹³C, d, and ¹⁵N atoms are incorporated into a variety of downstream metabolites. After a period of incubation, metabolites are extracted and analyzed to determine their mass isotopomer distributions (MIDs)—the relative abundances of molecules with different numbers of heavy isotopes.

These experimentally determined MIDs are then computationally modeled to estimate the intracellular metabolic fluxes. The heavy labeling of this compound provides rich data that constrains the model, allowing for a more precise calculation of the rates of various metabolic pathways. medchemexpress.com This approach provides a dynamic view of cellular metabolism that is not achievable with traditional methods that only measure metabolite concentrations.

Glutamine is a crucial precursor for the de novo synthesis of several essential biomolecules, most notably nucleotides. mdpi.com It serves as the primary nitrogen donor for the synthesis of the purine (B94841) and pyrimidine (B1678525) rings that form the building blocks of DNA and RNA. mdpi.comnih.gov

By using this compound, researchers can trace the incorporation of both carbon and nitrogen from glutamine into newly synthesized nucleotides. eurisotop.comresearchgate.net The two ¹⁵N atoms in the tracer label specific positions in the purine and pyrimidine rings, while the ¹³C-labeled carbon backbone can be tracked into other precursors, such as aspartate, which also contributes to the nucleotide structure. eurisotop.com Studies in glioblastoma, for instance, have shown that glutamine produced by the enzyme Glutamine Synthetase can fuel de novo purine biosynthesis. nih.gov This allows for the precise quantification of the contribution of glutamine to nucleotide production under various physiological or pathological conditions.

| Nucleotide Base | Atoms Donated by Glutamine | Metabolic Origin |

|---|---|---|

| Purines (Adenine, Guanine) | 2 Nitrogen atoms | Directly from the amide and amino groups of glutamine. eurisotop.comresearchgate.net |

| 1 Nitrogen atom | Indirectly via aspartate, which is synthesized from glutamine-derived TCA cycle intermediates. eurisotop.com | |

| Pyrimidines (Cytosine, Thymine, Uracil) | 1 Nitrogen atom | Directly from the amide group of glutamine. researchgate.net |

Investigation of Central Carbon Metabolism Dynamics

Central carbon metabolism, particularly the Tricarboxylic Acid (TCA) cycle, is a hub for cellular energy production and biosynthetic precursor supply. Glutamine is a major anaplerotic substrate, meaning it replenishes the pool of TCA cycle intermediates. nih.govmdpi.com this compound is an invaluable tool for dissecting the complex dynamics of glutamine's entry into and metabolism within the TCA cycle.

This compound is used to quantify the anaplerotic flux of glutamine into the TCA cycle. Upon entering the cell, glutamine is converted to glutamate (B1630785), which is then metabolized to α-ketoglutarate, a key TCA cycle intermediate. researchgate.net Since the tracer contains five ¹³C atoms, it enters the cycle as M+5 α-ketoglutarate (a molecule with five heavy carbon atoms).

As this M+5 α-ketoglutarate is oxidized through the forward (clockwise) direction of the TCA cycle, it loses one ¹³C atom as ¹³CO₂, resulting in the formation of M+4 isotopologues of subsequent intermediates like succinate, fumarate, and malate. nih.govbiorxiv.org By measuring the abundance of these M+4 metabolites, researchers can determine the rate at which glutamine is fueling the oxidative TCA cycle. biorxiv.org This technique has been used to demonstrate that certain cancer cells with specific mutations show higher glutamine contribution to the TCA cycle compared to non-mutated cells. researchgate.net

| Metabolite | Expected Mass Isotopologue | Pathway Step |

|---|---|---|

| Glutamate | M+5 | Conversion from glutamine via glutaminase (B10826351). nih.gov |

| α-Ketoglutarate | M+5 | Conversion from glutamate; entry point into TCA cycle. nih.gov |

| Succinate | M+4 | After decarboxylation of α-ketoglutarate. biorxiv.org |

| Fumarate | M+4 | Conversion from succinate. nih.gov |

| Malate | M+4 | Conversion from fumarate. nih.gov |

Glutaminolysis refers to the metabolic pathway that catabolizes glutamine as a fuel source. researchgate.net The flux through this pathway can be precisely quantified using this compound. The initial and rate-limiting step of glutaminolysis is the conversion of glutamine to glutamate, catalyzed by the enzyme glutaminase (GLS). nih.govresearchgate.net

The rate of glutaminolysis can be determined by measuring the appearance of M+5 glutamate from the M+5 glutamine tracer. nih.gov Further analysis of downstream M+4 TCA cycle intermediates provides a comprehensive view of the entire pathway's activity. This approach has been instrumental in evaluating the efficacy of metabolic drugs. For example, studies using the glutaminase inhibitor CB-839 have confirmed, through isotope tracing, a significant reduction in the flux from glutamine to glutamate and subsequent TCA cycle intermediates, demonstrating the drug's on-target effect. nih.gov

In addition to the oxidative (forward) TCA cycle, cells, particularly those under hypoxia or with mitochondrial defects, can utilize a reductive (reverse) pathway. nih.govnih.gov In this pathway, glutamine-derived α-ketoglutarate is converted "backwards" to isocitrate and then to citrate (B86180) by the enzyme isocitrate dehydrogenase (IDH). nih.govnih.gov This reductive carboxylation is a key mechanism for producing citrate used in the synthesis of fatty acids. nih.govnih.gov

This compound is highly effective for distinguishing this pathway from the oxidative TCA cycle. Reductive carboxylation of M+5 α-ketoglutarate retains all five labeled carbons, leading to the formation of M+5 citrate. nih.govbiorxiv.org This is distinct from the M+4 citrate that would be generated after oxidation through the conventional TCA cycle. Studies have shown that under conditions of mitochondrial inhibition, the flux of glutamine towards lipogenic acetyl-CoA occurs predominantly via reductive carboxylation, accounting for as much as 90% of the total flux. nih.gov

Carbon Source Contribution to Cellular Oxidation

L-Glutamine is a significant source of carbon for cellular energy production, particularly in rapidly proliferating cells. medchemexpress.com The use of L-Glutamine labeled with Carbon-13 (¹³C) allows researchers to trace the path of glutamine-derived carbon atoms through the central carbon metabolism. Upon entering the cell, glutamine is converted to glutamate and then to α-ketoglutarate, a key intermediate of the tricarboxylic acid (TCA) cycle.

In a process known as glutaminolysis, the ¹³C-labeled α-ketoglutarate is oxidized within the TCA cycle to generate ATP and reducing equivalents (NADH and FADH₂). nih.gov By using mass spectrometry to analyze the isotopic enrichment of TCA cycle intermediates, researchers can quantify the contribution of glutamine to the oxidative metabolism of the cell. nih.gov This technique has been instrumental in understanding the metabolic reprogramming that occurs in various physiological and pathological states, such as cancer, where cells often exhibit an increased reliance on glutamine as an energy source. nih.govtau.ac.il

Analysis of Nitrogen Metabolism Pathways

The dual nitrogen atoms in this compound, labeled with Nitrogen-15 (¹⁵N), are essential for studying nitrogen metabolism. Glutamine is the primary nitrogen donor for a multitude of anabolic processes, and the ¹⁵N label enables the precise tracking of these nitrogen atoms as they are incorporated into various biomolecules. nih.govnih.gov

Nucleotide Biosynthesis from L-Glutamine-15N2

The synthesis of purine and pyrimidine nucleotides, the building blocks of DNA and RNA, is heavily dependent on glutamine as a nitrogen donor. nih.gov L-Glutamine provides three of the nine nitrogen atoms in the purine ring and both nitrogen atoms in the pyrimidine ring. Studies utilizing L-Glutamine-¹⁵N₂ have demonstrated the direct incorporation of glutamine's nitrogen into nucleotides. nih.gov For instance, research in glioblastoma cells has shown that the conversion of glutamate to glutamine is crucial for fueling de novo purine biosynthesis, a finding made possible by tracing the ¹⁵N label from glutamine into purine nucleotides like AMP. tau.ac.ilnih.gov

Amino Acid Interconversion and Transamination Studies

The amide and amino groups of glutamine are readily transferred to other molecules in transamination and amidation reactions, leading to the synthesis of other non-essential amino acids. By supplying cells with L-Glutamine-¹⁵N₂, researchers can monitor the flow of nitrogen throughout the amino acid pool. nih.gov This approach has revealed the high efficiency of nitrogen transfer from glutamine to other amino acids.

| Recipient Amino Acid | Nitrogen Transfer Efficiency from L-Glutamine-¹⁵N₂ |

| Glutamate | High |

| Aspartate | ~60-70% |

| Alanine (B10760859) | ~60-70% |

This table illustrates the high efficiency with which nitrogen from ¹⁵N₂-labeled glutamine is transferred to other amino acids, as observed in studies with insect cells. nih.gov

Glutathione (B108866) Synthesis Pathways

Glutathione (GSH), a critical antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine. Glutamine is an essential precursor for glutathione synthesis as its conversion to glutamate provides one of the three amino acid building blocks. nih.govuky.edu Isotope tracing studies with L-Glutamine-¹³C₅ and L-Glutamine-¹⁵N₂ have been pivotal in quantifying the contribution of glutamine to the glutathione pool. nih.govresearchgate.net Research in lung cancer cell lines demonstrated that a significant portion of extracellular glutathione is directly derived from glutamine. nih.gov

| Cell Line | Time | % of Glutathione Derived from L-Glutamine-¹³C₅ |

| H460 | 12 hours | 53% |

| A549 | 12 hours | 62% |

Data from a study on lung cancer cells showing the significant incorporation of carbon from ¹³C₅-glutamine into excreted glutathione after 12 hours. nih.gov

Elucidation of Specific Biosynthetic Routes

The comprehensive labeling of this compound allows for detailed investigations into specific biosynthetic pathways that utilize this amino acid as a primary substrate.

Contribution to Lipid Synthesis

In addition to its role in oxidation, glutamine-derived carbon can be shunted towards the synthesis of lipids. wikipedia.org This occurs through a pathway known as reductive carboxylation, where α-ketoglutarate is converted to isocitrate and then citrate, which can exit the mitochondria to provide acetyl-CoA for fatty acid synthesis. nih.gov The use of L-Glutamine-¹³C₅ is a key technique to measure the flux through this pathway. nih.gov Studies have shown that under certain conditions, such as hypoxia, neuronal cells specifically increase the synthesis of fatty acids from glutamine and glutamate. nih.gov This adaptation highlights the flexibility of cellular metabolism and the importance of glutamine as a carbon source for anabolic processes beyond energy production. nih.gov

Hexosamine Biosynthesis

The hexosamine biosynthesis pathway (HBP) is a critical metabolic route that utilizes glucose and glutamine to produce uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). This essential amino sugar is a fundamental building block for complex carbohydrates and a key substrate in post-translational modifications of proteins and lipids, such as N-linked and O-linked glycosylation. Given its role in integrating glucose, amino acid, fatty acid, and nucleotide metabolism, the HBP is pivotal in various cellular processes, and its dysregulation is implicated in several diseases. The stable isotope-labeled compound L-Glutamine-¹³C₅,d₅,¹⁵N₂ serves as a powerful tool for elucidating the intricate dynamics of this pathway.

The de novo synthesis of UDP-GlcNAc begins with the conversion of fructose-6-phosphate, an intermediate of glycolysis, and glutamine to glucosamine-6-phosphate. This reaction is catalyzed by the rate-limiting enzyme, glutamine:fructose-6-phosphate amidotransferase (GFAT). Subsequently, a series of enzymatic steps involving acetylation and the addition of a UDP moiety leads to the final product, UDP-GlcNAc. Glutamine's crucial role as the nitrogen donor in the initial step makes isotopically labeled glutamine an ideal tracer for monitoring the flux through the HBP.

By employing L-Glutamine-¹³C₅,d₅,¹⁵N₂, researchers can precisely track the fate of the carbon, nitrogen, and hydrogen atoms from glutamine as they are incorporated into the intermediates and the final product of the hexosamine biosynthesis pathway. The distinct mass shift introduced by the heavy isotopes allows for the differentiation of newly synthesized molecules from the pre-existing unlabeled pool. This level of detail is instrumental in quantifying the contribution of glutamine to the HBP under various physiological and pathological conditions.

Detailed Research Findings

Recent studies have leveraged stable isotope tracing to quantify the contribution of glutamine to the hexosamine biosynthesis pathway, particularly in the context of cancer metabolism where this pathway is often upregulated. In one such study, pancreatic cancer cells were cultured with [U-¹⁵N]-L-glutamine to trace the incorporation of the labeled nitrogen into UDP-GlcNAc. The use of ultrahigh-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS) enabled the detection and quantification of the mass isotopomers of UDP-GlcNAc.

The results demonstrated a time-dependent increase in the fractional labeling of UDP-GlcNAc with ¹⁵N. After 12 hours of incubation with the labeled glutamine, a significant portion of the UDP-GlcNAc pool contained one labeled nitrogen atom (M+1). This fraction further increased at the 24-hour time point, indicating active and continuous utilization of glutamine for de novo UDP-GlcNAc synthesis. These findings underscore the heavy reliance of pancreatic cancer cells on glutamine as a substrate for the HBP.

The data from such isotope tracing studies can be summarized to show the distribution of mass isotopomers over time, providing a clear picture of the metabolic flux.

| Time Point | Mass Isotopomer | Fractional Abundance (%) |

|---|---|---|

| 12 hours | M+0 (Unlabeled) | 75 |

| 12 hours | M+1 (¹⁵N₁) | 25 |

| 24 hours | M+0 (Unlabeled) | 60 |

| 24 hours | M+1 (¹⁵N₁) | 40 |

This table presents illustrative data based on published research findings on the fractional isotopomer labeling of UDP-GlcNAc from [U-¹⁵N]-L-glutamine.

The ability to precisely quantify the contribution of glutamine to the hexosamine pathway using advanced tracers like L-Glutamine-¹³C₅,d₅,¹⁵N₂ provides invaluable insights into cellular metabolism. While the provided data specifically highlights the tracing of nitrogen, the inclusion of ¹³C and deuterium (B1214612) in the tracer molecule allows for a more comprehensive analysis of how the entire glutamine molecule is processed and incorporated into downstream metabolites. This multi-isotope approach is particularly powerful for resolving complex metabolic networks and identifying pathway bottlenecks or points of dysregulation.

Methodologies for Analytical Characterization and Data Acquisition

Mass Spectrometry (MS)-Based Techniques

Mass spectrometry stands as a cornerstone for the analysis of L-Glutamine-13C5,d5,15N2 and its metabolic products. The ability of MS to differentiate molecules based on their mass-to-charge ratio makes it ideal for distinguishing between isotopically labeled and unlabeled compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications in Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) is a widely adopted technique in metabolomics for the analysis of amino acids like glutamine. thermofisher.comthermofisher.comshoko-sc.co.jp This method couples the separation capabilities of liquid chromatography with the sensitive detection of mass spectrometry. For polar compounds such as amino acids, which may exhibit poor retention on standard reversed-phase columns, mixed-mode chromatography can be employed. thermofisher.comthermofisher.com

A typical LC-MS workflow for analyzing plasma samples involves protein precipitation, followed by dilution and injection into the LC-MS/MS system. thermofisher.comthermofisher.com This approach allows for the quantification of a large panel of amino acids in a single chromatographic run without the need for derivatization, which can be a tedious and time-consuming step. thermofisher.com The use of an internal standard, such as this compound, is crucial for accurate quantification in clinical research settings. thermofisher.comthermofisher.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Isotopic Enrichment Analysis

Gas chromatography-mass spectrometry (GC-MS) is another powerful tool for analyzing isotopic enrichment, particularly for volatile or semi-volatile compounds. nih.gov For non-volatile metabolites like amino acids, a chemical derivatization step is necessary to increase their volatility for GC separation. nih.govresearchgate.net A common derivatization method involves the use of N(O,S)-ethoxycarbonyl ethyl ester, which creates a stable derivative suitable for GC-MS analysis. researchgate.net This technique allows for the reproducible and accurate determination of 13C and 15N isotopic enrichment in biological samples. researchgate.net

The process typically involves the extraction of intracellular metabolites, followed by derivatization and analysis by GC-MS. nih.gov The resulting mass spectra provide information on the mass isotopomer distribution (MID), which reveals the fractional abundance of different isotopologues of a metabolite. nih.gov This data is essential for understanding the contribution of glutamine to various metabolic pathways. nih.gov

Table 1: GC-MS Program for Polar Metabolite Analysis

| Step | Temperature (°C) | Rate (°C/min) | Hold Time (min) |

|---|---|---|---|

| Initial | 80 | - | 2 |

| Ramp 1 | 280 | 10 | - |

| Hold 1 | 280 | - | 7.5 |

| Ramp 2 | 320 | 20 | - |

| Hold 2 | 320 | - | 5 |

This table is based on a representative GC program and may be modified for specific applications. nih.gov

Ultra-High Resolution Mass Spectrometry (UHRMS) for Isotopologue Distinguishability

Ultra-high resolution mass spectrometry (UHRMS) offers exceptional mass accuracy and resolving power, making it possible to distinguish between isotopologues that have very similar masses. eurisotop.comnih.gov For instance, the mass difference between a compound containing a 13C atom and one containing a 15N atom is very small, but UHRMS can resolve these distinct species. eurisotop.com This capability is particularly valuable in multi-tracer experiments where researchers aim to track the metabolic fate of different isotopes simultaneously. eurisotop.comnih.gov The high resolution of UHRMS allows for the confident identification and quantification of various isotopologues, providing a more detailed picture of metabolic fluxes. eurisotop.com

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) for Site-Specific Isotopic Enrichment

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is a technique that allows for the determination of site-specific isotopic enrichment within a molecule. researchgate.net In tandem MS, a specific precursor ion is selected and then fragmented, and the resulting product ions are analyzed. By carefully selecting the fragmentation pathways, it is possible to isolate and measure the isotopic enrichment at specific atomic positions within the glutamine molecule. researchgate.net This level of detail is crucial for elucidating the specific enzymatic reactions and metabolic pathways involved in glutamine metabolism. For example, by analyzing the fragmentation of dansylated glutamine derivatives, researchers can distinguish between the enrichment of the amido and amino nitrogen groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Tracing

Nuclear magnetic resonance (NMR) spectroscopy is a complementary technique to mass spectrometry for stable isotope tracing studies. While MS detects the mass of the entire molecule or its fragments, NMR provides information about the specific location of isotopes within the molecular structure.

13C NMR for Carbon Flux Mapping

13C NMR spectroscopy is a powerful method for mapping the flow of carbon atoms through metabolic pathways. nih.gov When cells are incubated with a 13C-labeled substrate like this compound, the 13C atoms are incorporated into various downstream metabolites. By analyzing the 13C NMR spectrum of cell extracts, researchers can identify these labeled metabolites and determine the relative abundance of the 13C label at different carbon positions. nih.gov This information provides a detailed map of carbon flux and can reveal the activity of different metabolic pathways, such as the Krebs cycle and the gamma-glutamyl cycle. eurisotop.comnih.gov For instance, studies have used 13C NMR to demonstrate the metabolism of glutamine to glutathione (B108866) in pancreatic beta-cell lines. nih.gov

¹⁵N NMR for Nitrogen Pathway Analysis

The incorporation of two ¹⁵N atoms into the L-Glutamine molecule, one at the α-amine position and one in the amide side chain, provides a direct means to investigate the metabolic fate of glutamine nitrogen. sigmaaldrich.comsigmaaldrich.com ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, or more commonly, ¹H/¹⁵N heteronuclear NMR experiments, are utilized to track the redistribution of these heavy nitrogen isotopes into other nitrogen-containing metabolites. nih.govportlandpress.com This technique is crucial for elucidating specific nitrogen pathways, as the two nitrogen atoms in glutamine have distinct metabolic roles.

In studies using L-[5-¹⁵N]glutamine, where only the amide nitrogen is labeled, researchers have demonstrated that the ammonia (B1221849) produced in cell cultures is derived predominantly from this amide group, a reaction catalyzed by the enzyme glutaminase (B10826351). nih.govportlandpress.com Conversely, when cells are incubated with L-[2-¹⁵N]glutamine, the ¹⁵N label from the α-amine group is subsequently detected in other amino acids such as alanine (B10760859), aspartate, and glutamate (B1630785). nih.govportlandpress.com This indicates that the glutamate formed from glutamine is primarily metabolized through transamination reactions rather than being deaminated by glutamate dehydrogenase. nih.gov

By monitoring the appearance of the ¹⁵N label in different molecules over time, quantitative flux rates for specific nitrogen-utilizing pathways can be determined. For instance, the rate of L-[5-¹⁵N]glutamine formation in cells supplied with ¹⁵NH₄Cl has been used to calculate the in vivo flux of glutamine synthetase. nih.govportlandpress.comnih.gov These ¹⁵N NMR-based approaches provide invaluable insights into how cells, including cancerous ones, utilize glutamine as a key nitrogen source for the synthesis of other essential molecules. uplb.edu.pheurisotop.com

Table 1: Metabolic Fate of ¹⁵N from Labeled Glutamine Isotopologues

| Labeled Glutamine Isotopologue | Primary ¹⁵N-Labeled Products | Key Enzymatic Pathway Indicated |

| L-[2-¹⁵N]glutamine | Alanine, Aspartate, Glutamate | Transamination |

| L-[5-¹⁵N]glutamine | Ammonia (NH₃) | Glutaminase |

| ¹⁵NH₄Cl (in culture) | L-[5-¹⁵N]glutamine | Glutamine Synthetase |

This table is generated based on findings from referenced studies. nih.govportlandpress.com

Deuterium (B1214612) NMR for Isomerase and Dehydrogenase Reaction Monitoring

The presence of five deuterium (²H) atoms on the carbon backbone (at positions 2, 3, and 4) of L-Glutamine-¹³C₅,d₅,¹⁵N₂ offers a unique way to monitor specific enzymatic reactions, particularly those catalyzed by isomerases and dehydrogenases. sigmaaldrich.comsigmaaldrich.com Deuterium Metabolic Imaging (DMI) and ²H NMR spectroscopy can track the fate of these deuterium labels as glutamine is metabolized. frontiersin.orgmedrxiv.org The advantages of ²H NMR include a simplified spectrum due to a lower chemical shift range and reduced coupling effects compared to proton NMR. frontiersin.org

One of the key metabolic conversions of glutamine is its entry into the Tricarboxylic Acid (TCA) cycle. This pathway involves several dehydrogenase enzymes. For example, the conversion of pyruvate (B1213749) to lactate (B86563) is catalyzed by lactate dehydrogenase (LDH), while the conversion of α-ketoglutarate to glutamate can be catalyzed by glutamate dehydrogenase (GDH). medrxiv.org When deuterated glutamine is used, the deuterium labels are incorporated into TCA cycle intermediates like α-ketoglutarate and subsequently into glutamate. medrxiv.orgpnas.org Monitoring the appearance of the ²H signal in glutamate and other metabolites allows for the dynamic tracking of dehydrogenase activity. frontiersin.orgpnas.org

Studies have shown that combining deuterium labeling with ¹³C and ¹⁵N enrichment, as in L-Glutamine-¹³C₅,d₅,¹⁵N₂, can be particularly effective. For instance, the use of [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine allows for the assay of glutaminase flux using ²H NMR by tracking the deuterium atoms at the C4 position. pnas.org This multi-isotope approach provides a more complete picture of metabolic fluxes, enabling researchers to observe the activity of specific enzymes like dehydrogenases in real-time. frontiersin.orgpnas.org

Table 2: Application of Deuterium Labeling in Monitoring Dehydrogenase Activity

| Deuterated Substrate | Monitored Reaction | Enzyme Involved | Analytical Technique |

| [6,6'-²H₂]glucose | Pyruvate → Lactate | Lactate Dehydrogenase (LDH) | Deuterium Metabolic Imaging (DMI) |

| [6,6'-²H₂]glucose | α-ketoglutarate → Glutamate | Glutamate Dehydrogenase (GDH) | Deuterium Metabolic Imaging (DMI) |

| [5-¹³C,4,4-²H₂,5-¹⁵N]-L-glutamine | Glutamine → Glutamate | Glutaminase / GDH | ²H NMR Spectroscopy |

This table synthesizes information on how deuterium labeling is used to track reactions involving key dehydrogenases in metabolic pathways related to glutamine. medrxiv.orgpnas.org

Indirect Detection Strategies in NMR Spectroscopy

While direct detection of ¹³C and ¹⁵N nuclei by NMR is possible, the sensitivity of these methods is inherently low. eurisotop.comnih.gov Indirect detection strategies significantly enhance sensitivity by detecting the signals of more sensitive nuclei, like protons (¹H), that are coupled to the less sensitive ¹³C or ¹⁵N isotopes. nih.gov For a complex molecule like L-Glutamine-¹³C₅,d₅,¹⁵N₂, these techniques are essential for effectively tracking its metabolic fate in biological systems.

¹H-[¹³C] MRS, also known as ¹³C-edited proton MRS, is a powerful indirect method. nih.govnih.gov It allows researchers to specifically measure the signals from protons attached to ¹³C atoms. By using this method with ¹³C-labeled glutamine, one can follow the incorporation of the ¹³C label into the C3 and C4 positions of glutamate with high temporal resolution. nih.govnih.gov This provides a sensitive way to measure the flux through the TCA cycle. nih.gov

Similarly, heteronuclear ¹H/¹⁵N NMR experiments are used to detect ¹⁵N labeling indirectly through the attached protons. nih.govportlandpress.com This approach offers much higher sensitivity than direct ¹⁵N detection and has been successfully used to monitor the redistribution of ¹⁵N from labeled glutamine into the broader metabolite pool in cell cultures. nih.govportlandpress.comeurisotop.com The combination of multiple isotopic labels in L-Glutamine-¹³C₅,d₅,¹⁵N₂ makes it an ideal substrate for these advanced, high-sensitivity NMR techniques, enabling detailed kinetic analysis of metabolic pathways. pnas.orgismrm.org

Capillary Electrophoresis-Mass Spectrometry (CE-MS) for Polar Metabolite Profiling

Capillary Electrophoresis-Mass Spectrometry (CE-MS) is a highly effective analytical technique for profiling polar and charged metabolites, making it exceptionally well-suited for studies involving amino acids like glutamine and its derivatives. humanmetabolome.comnih.gov This method combines the high separation efficiency of capillary electrophoresis for ionic compounds with the sensitive and specific detection capabilities of mass spectrometry. nih.govnih.gov

In metabolomics studies, CE-MS provides complementary information to other techniques like NMR and GC-MS, particularly for the analysis of highly hydrophilic compounds that are central to primary metabolism. humanmetabolome.comnih.gov The methodology is adept at separating complex mixtures of amino acids, organic acids, nucleotides, and phosphorylated sugars. humanmetabolome.com For tracer experiments using L-Glutamine-¹³C₅,d₅,¹⁵N₂, CE-MS can separate the labeled glutamine from its downstream metabolic products. The mass spectrometer then precisely measures the mass of each compound, allowing for the clear identification of isotopologues—molecules that differ only in their isotopic composition. oup.com

This capability allows researchers to quantify the extent to which the ¹³C, ¹⁵N, and ²H labels from the initial glutamine tracer have been incorporated into other metabolites. oup.com CE-MS methods have been developed for the rapid and accurate analysis of underivatized proteinogenic amino acids, achieving high sensitivity and resolution. oup.comresearchgate.net This makes CE-MS a powerful tool for large-scale metabolomic profiling and for elucidating the intricate details of metabolic pathways in complex biological samples. plos.org

Table 3: Comparison of Analytical Methodologies

| Methodology | Primary Application for L-Glutamine-¹³C₅,d₅,¹⁵N₂ | Strengths |

| ¹⁵N NMR | Tracing nitrogen atom fate from amine and amide groups. nih.govportlandpress.com | Provides specific information on nitrogen pathways; distinguishes between transamination and deamination. nih.gov |

| ²H NMR | Monitoring dehydrogenase and other enzyme activities. frontiersin.orgpnas.org | Simplified spectra; allows dynamic tracking of specific reaction steps. frontiersin.org |

| Indirect Detection NMR | High-sensitivity detection of ¹³C and ¹⁵N incorporation. nih.govnih.gov | Overcomes the low intrinsic sensitivity of ¹³C and ¹⁵N nuclei, enabling in vivo studies. eurisotop.comnih.gov |

| CE-MS | Separation and quantification of polar metabolites and their isotopologues. humanmetabolome.comoup.com | Excellent for separating complex mixtures of polar/ionic compounds; high resolution and sensitivity. nih.govoup.com |

Experimental Design and Data Interpretation in Isotope Tracing Studies

Selection of L-Glutamine-¹³C₅,d₅,¹⁵N₂ Tracer Specificity for Targeted Pathways

The strategic selection of L-Glutamine-¹³C₅,d₅,¹⁵N₂ is predicated on its ability to provide comprehensive insights into glutamine metabolism. medchemexpress.com The presence of five ¹³C atoms, five deuterium (B1214612) atoms, and two ¹⁵N atoms allows for the simultaneous tracing of both the carbon skeleton and nitrogen atoms of glutamine. medchemexpress.comeurisotop.com This is particularly advantageous for dissecting pathways where glutamine contributes to both carbon-based backbones of metabolites and nitrogen-containing compounds like other amino acids and nucleotides. eurisotop.com

For instance, in cancer metabolism research, this tracer can help differentiate between the oxidative and reductive metabolism of glutamine in the Tricarboxylic Acid (TCA) cycle. mdpi.com The ¹³C₅ label can be tracked into TCA cycle intermediates, while the ¹⁵N₂ label can elucidate the transfer of glutamine's nitrogen atoms during transamination reactions to form other amino acids like alanine (B10760859) and aspartate. researchgate.net The inclusion of deuterium can further refine the analysis by providing additional mass shifts, aiding in the resolution of complex metabolic networks.

Mass Isotopomer Distribution (MID) Analysis and Computational Correction Algorithms

Following the administration of L-Glutamine-¹³C₅,d₅,¹⁵N₂ and subsequent analysis by mass spectrometry (MS), the resulting data is a mass isotopomer distribution (MID). This distribution represents the relative abundance of a metabolite with different numbers of heavy isotopes incorporated from the tracer. mdpi.comresearchgate.net However, the measured MID is a composite of the labeling from the tracer and the natural abundance of heavy isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O). mdpi.comnih.gov

To accurately determine the contribution of the tracer to a given metabolite pool, computational correction algorithms are essential. nih.govmdpi.comnih.gov These algorithms mathematically subtract the contribution of naturally occurring isotopes from the observed MID. nih.gov Several open-source tools are available for this purpose, including PolyMID-Correct and AccuCor2, which can handle data from dual-isotope tracers like L-Glutamine-¹³C₅,d₅,¹⁵N₂. mdpi.com Other tools such as IsoCorrectoR are designed for multiple-tracer data from high-resolution mass spectrometry. mdpi.com These correction methods are crucial for precise quantification of metabolic fluxes and pathway activities. mdpi.com

In Vitro and Ex Vivo Model Systems for L-Glutamine-¹³C₅,d₅,¹⁵N₂ Studies

Cell Culture Metabolic Investigations

In vitro cell culture systems are a fundamental platform for metabolic investigations using L-Glutamine-¹³C₅,d₅,¹⁵N₂. nih.gov Researchers can introduce the tracer into the culture medium and, after a defined period, harvest the cells to analyze the isotopic enrichment in various metabolites. nih.govnih.gov This approach has been instrumental in understanding how different cell types, such as cancer cells, reprogram their metabolism. eurisotop.comnih.gov For example, studies have used this tracer to demonstrate how some cancer cells exhibit increased glutamine uptake and utilize it for processes like reductive carboxylation to support lipid synthesis. nih.gov

Table 1: Example Data from a Cell Culture Tracing Experiment with L-Glutamine-¹³C₅,¹⁵N₂

| Metabolite | Isotopologue | Relative Abundance (%) in Control Cells | Relative Abundance (%) in Treated Cells |

| Glutamate (B1630785) | M+5, N+1 | 85 | 60 |

| Citrate (B86180) | M+5 | 5 | 15 |

| Aspartate | M+4, N+1 | 10 | 8 |

This interactive table illustrates hypothetical changes in the mass isotopomer distribution of key metabolites in response to a treatment, as traced by L-Glutamine-¹³C₅,¹⁵N₂.

Ex Vivo Tissue Slice Metabolomics

Ex vivo tissue slice cultures offer a model system that preserves the three-dimensional architecture and cellular heterogeneity of the original tissue, providing a more physiologically relevant context than traditional 2D cell culture. nih.govdiva-portal.org Freshly resected tissues can be sliced and maintained in a culture medium containing L-Glutamine-¹³C₅,d₅,¹⁵N₂. nih.gov This technique, often combined with Stable Isotope Resolved Metabolomics (SIRM), allows for the detailed tracing of metabolic pathways within the intact tissue microenvironment. nih.gov For instance, studies on human liver tissue have used this approach to quantify the net uptake and release of amino acids and to trace the flow of glutamine-derived carbons and nitrogens through central carbon metabolism. diva-portal.org

Internal Standard Integration for Quantitative Metabolomics and Proteomics

L-Glutamine-¹³C₅,d₅,¹⁵N₂ can also serve as an internal standard in quantitative metabolomics and proteomics experiments. medchemexpress.comisotope.com In this application, a known amount of the labeled compound is added to a biological sample at the beginning of the sample preparation workflow. Because the internal standard is chemically identical to the endogenous (unlabeled) glutamine, it experiences the same extraction efficiency and ionization response in the mass spectrometer. medchemexpress.com By comparing the signal of the labeled internal standard to the signal of the endogenous analyte, researchers can accurately quantify the absolute concentration of glutamine in the sample. This is crucial for obtaining reliable quantitative data in metabolic studies.

Bioinformatic and Computational Approaches for Metabolic Flux Modeling

The data generated from L-Glutamine-¹³C₅,d₅,¹⁵N₂ tracing experiments, specifically the corrected MIDs, are the inputs for metabolic flux analysis (MFA). nih.govoup.com MFA is a computational modeling technique that quantifies the rates (fluxes) of reactions throughout a metabolic network. nih.govplos.org The process involves constructing a mathematical model of the relevant metabolic pathways and then using computational algorithms to find the set of fluxes that best explains the measured isotopic labeling patterns. oup.complos.org

This computational analysis can reveal not only the activity of individual pathways but also the intricate interplay between different metabolic routes. researchgate.net For example, by integrating data from L-Glutamine-¹³C₅,d₅,¹⁵N₂ tracing into a metabolic model, researchers can quantify the contribution of glutamine to the TCA cycle, nucleotide synthesis, and amino acid metabolism, providing a systems-level understanding of cellular physiology. eurisotop.comoup.com

Emerging Research Frontiers with L Glutamine 13c5,d5,15n2

Advanced Multi-Tracer Approaches in Complex Metabolic Networks

The use of multiple stable isotope tracers in a single experiment, a technique known as multi-tracer analysis, is a powerful strategy for dissecting the complex interplay between different metabolic pathways. L-Glutamine-13C5,d5,15N2 is particularly well-suited for these approaches, often used in conjunction with other labeled substrates like 13C-glucose. This allows researchers to simultaneously probe the contributions of both glucose and glutamine to central carbon metabolism. biorxiv.org

By tracking the distinct isotopic signatures from each tracer as they are incorporated into downstream metabolites, a more complete picture of cellular metabolism can be constructed. For instance, in cancer cells, this dual-tracer approach can elucidate the relative contributions of glucose-derived pyruvate (B1213749) and glutamine-derived α-ketoglutarate to the Tricarboxylic Acid (TCA) cycle. researchgate.net This level of detail is crucial for understanding how metabolic pathways are rewired in disease states.

The ability to trace multiple elements simultaneously, such as the carbon from 13C-glucose and the carbon and nitrogen from this compound, provides independent and direct evidence for the activities of specific metabolic pathways, including amino acid and nucleotide synthesis. rsc.org This multiplexing of tracers generates a wealth of information from a single experiment, enhancing the efficiency and depth of metabolic investigations. rsc.org

Interrogation of Metabolic Reprogramming in Disease Models

Metabolic reprogramming is a hallmark of many diseases, most notably cancer. Cancer cells often exhibit an increased reliance on glutamine for both energy production and as a source of biosynthetic precursors. mdpi.com this compound is an invaluable tool for studying this phenomenon. By tracing the fate of the labeled glutamine, researchers can quantify its contribution to various metabolic pathways that are crucial for tumor growth and survival. mdpi.com

For example, studies using uniformly 13C-labeled glutamine have revealed that cancer cells can drive the TCA cycle through glutaminolysis, a process that is significantly enhanced under hypoxic conditions. researchgate.net The heavy labeling of this compound allows for the precise tracking of glutamine-derived carbon and nitrogen into a variety of downstream metabolites, providing insights into both oxidative and reductive glutamine metabolism. mdpi.comnih.gov

The application of such tracers in patient-derived xenograft (PDX) models has demonstrated the metabolic heterogeneity within human tumors. mdpi.com This highlights the importance of using advanced tracers like this compound to understand the specific metabolic phenotypes of different cancers, which can inform the development of targeted therapies.

Development of Novel Analytical Strategies for Enhanced Resolution

The increasing complexity of multi-tracer experiments necessitates the development of advanced analytical techniques to resolve and interpret the resulting data. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods used for detecting and quantifying stable isotope labeling in metabolites. rsc.orgeurisotop.com

The unique isotopic signature of this compound, with its combination of 13C, 2H (deuterium), and 15N, requires sophisticated analytical approaches to distinguish its various isotopologues from those of other tracers and endogenous metabolites. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used for this purpose, often in combination with specialized software for data analysis. mdpi.comnih.gov

Recent advancements include the development of multi-isotope imaging mass spectrometry, which allows for the visualization of metabolic heterogeneity within tumor tissues at a subcellular level. mdpi.com Furthermore, the development of machine learning frameworks, such as ML-Flux, is streamlining the quantification of metabolic fluxes from isotope tracing data, making these powerful techniques more accessible to the broader research community. biorxiv.org

Systems Biology Integration of Isotope Tracing Data

The vast amount of data generated from studies using this compound and other stable isotope tracers is ideally suited for integration into systems biology models. By combining isotopic labeling data with other 'omics' datasets, such as genomics, transcriptomics, and proteomics, researchers can create comprehensive models of cellular metabolism.

These integrated models can provide a more holistic understanding of how genetic and environmental factors influence metabolic fluxes and how these fluxes are altered in disease. For instance, by correlating changes in gene expression with alterations in metabolic pathways identified through isotope tracing, it is possible to identify key regulatory nodes that control metabolic reprogramming.

This systems-level approach is crucial for identifying novel drug targets and for predicting the response of a biological system to therapeutic interventions. The detailed flux information provided by tracers like this compound is essential for building and validating these predictive models, ultimately paving the way for a more personalized and effective approach to medicine.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing L-Glutamine-13C5,d5,15N2, and how are isotopic incorporation efficiencies validated?

- Methodological Answer : The synthesis involves substituting natural isotopes (e.g., ¹²C, ¹⁴N, and ¹H) with stable isotopes (¹³C, ¹⁵N, and deuterium) at specific positions. For example, the amide nitrogen (¹⁵N2) and five carbon atoms (¹³C5) are labeled, while deuterium (d5) replaces hydrogen in non-exchangeable positions.

- Validation : Isotopic purity (>98%) is confirmed via nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For instance, ¹³C NMR can distinguish labeled carbons, while ¹⁵N-edited HSQC experiments verify nitrogen incorporation .

Q. How should this compound be applied in metabolic flux analysis to track glutamine utilization in cell cultures?

- Protocol :

Prepare isotopically enriched media by replacing natural L-glutamine with the labeled compound.

Use time-course sampling to collect intracellular metabolites.

Analyze isotopic enrichment via liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-MS (GC-MS).

- Key Considerations : Account for isotopic dilution effects caused by endogenous glutamine pools. Normalize data using internal standards (e.g., uniformly labeled ¹³C6-glucose) .

Q. What analytical techniques are optimal for quantifying this compound in complex biological matrices?

- Recommended Methods :

- LC-MS/MS : Enables quantification at sub-nanomolar concentrations using multiple reaction monitoring (MRM) transitions specific to the labeled isotopologues.

- NMR Spectroscopy : ¹H-¹³C heteronuclear correlation (HETCOR) experiments resolve overlapping signals in crowded spectral regions.

Advanced Research Questions

Q. How can researchers address discrepancies in nitrogen tracing studies when using this compound, particularly in nitrogen-fixation assays?

- Contamination Mitigation : Commercial ¹⁵N2 gas stocks may contain contaminants like ¹⁵N-ammonium or nitrate, leading to inflated nitrogen fixation rates. Pre-purify ¹⁵N2 gas using cryogenic distillation or validate purity via ion chromatography .

- Case Study : In a 2025 study, contamination in ¹⁵N2 gas resulted in inferred fixation rates up to 530 nmol N L⁻¹ d⁻¹, highlighting the need for rigorous quality control .

Q. What experimental designs minimize isotopic scrambling during protein synthesis studies using this compound?

- Strategies :

Use pulse-chase labeling to track glutamine incorporation into nascent proteins.

Combine with SILAC (stable isotope labeling by amino acids in cell culture) for proteomic profiling.

Employ tandem mass tags (TMT) to distinguish labeled vs. unlabeled peptides.

- Challenges : Deuterium (d5) may induce kinetic isotope effects, altering metabolic rates. Validate results using complementary tracers (e.g., ¹³C5,15N2 without deuterium) .

Q. How can this compound be integrated into multi-omics studies to investigate cancer cell metabolism?

- Workflow :

- Metabolomics : Map glutamine-derived tricarboxylic acid (TCA) cycle intermediates via ¹³C-isotopomer analysis.

- Proteomics : Identify glutamine-dependent enzymes (e.g., glutaminase) using activity-based protein profiling (ABPP).

- Transcriptomics : Correlate isotope tracing data with RNA-seq to identify regulatory nodes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.